molecular formula C6H7BrClFN2 B6246295 (3-bromo-2-fluorophenyl)hydrazine hydrochloride CAS No. 2369752-80-5

(3-bromo-2-fluorophenyl)hydrazine hydrochloride

Cat. No.: B6246295
CAS No.: 2369752-80-5
M. Wt: 241.5
InChI Key:
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Description

(3-Bromo-2-fluorophenyl)hydrazine hydrochloride: is a chemical compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to a hydrazine group and a hydrochloride ion. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination:

  • Hydrazine Formation: The bromo-fluoro benzene is then reacted with hydrazine hydrate to form the hydrazine derivative.

  • Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is typically produced in batch reactors where the reagents are added sequentially under controlled conditions.

  • Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

(3-Bromo-2-fluorophenyl)hydrazine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Iodobenzene derivatives and other substituted phenyl compounds.

Scientific Research Applications

(3-Bromo-2-fluorophenyl)hydrazine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand the behavior of similar compounds in biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Bromo-2-fluorophenyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with various enzymes and receptors in biological systems.

  • Pathways Involved: It may be involved in pathways related to oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

  • (3-Chloro-2-fluorophenyl)hydrazine hydrochloride

  • (3-Bromo-2-chlorophenyl)hydrazine hydrochloride

  • (3-Bromo-2-methylphenyl)hydrazine hydrochloride

These compounds share structural similarities but differ in their halogen substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHRNAPEJZLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369752-80-5
Record name (3-bromo-2-fluorophenyl)hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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